![molecular formula C16H22ClNO2 B3009976 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide CAS No. 2411292-61-8](/img/structure/B3009976.png)
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide is a chemical compound used in scientific research for its unique properties. It is a white crystalline solid with a molecular formula of C13H15ClNO2 and a molecular weight of 255.72 g/mol. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide has a number of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide in lab experiments is its unique properties. This compound has been found to have potent antitumor and neuroprotective effects, making it a valuable tool for researchers studying these areas. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and monitoring of this compound is necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for research involving 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide. One area of research is the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail in order to better understand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide involves several steps. The first step is the reaction between 2-phenyloxirane and N-methylpropan-2-amine to form N-methyl-N-(2-phenyloxiran-3-ylmethyl)propan-2-amine. This intermediate is then reacted with thionyl chloride to form the corresponding chloro derivative. Finally, the chloro derivative is reacted with N-methylpropanamide to form the final product.
Applications De Recherche Scientifique
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide has been used in a variety of scientific research applications. One of its main uses is in the development of new drugs. This compound has been found to have potential as a lead compound for the development of new antitumor agents. It has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12(17)16(19)18(2)11-14-9-6-10-20-15(14)13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHJLUTWSXPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCOC1C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

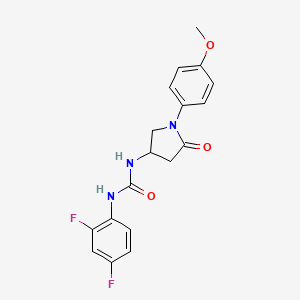
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)
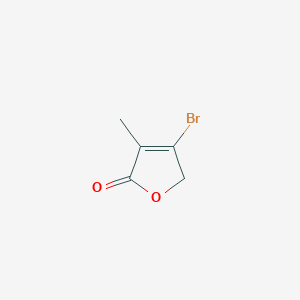
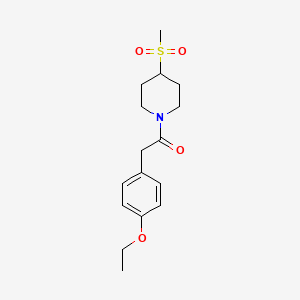
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)
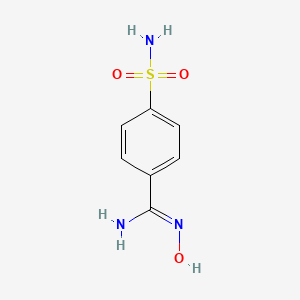

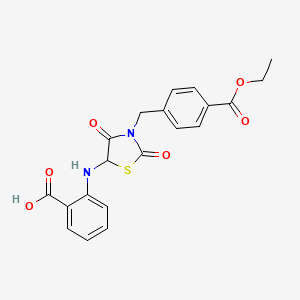

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)